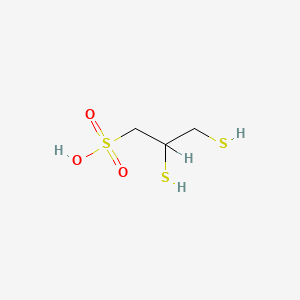

2,3-Dimercapto-1-propanesulfonic acid

Description

A chelating agent used as an antidote to heavy metal poisoning.

Structure

3D Structure

Properties

IUPAC Name |

2,3-bis(sulfanyl)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S3/c4-9(5,6)2-3(8)1-7/h3,7-8H,1-2H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVSRWOIZZXQAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CS(=O)(=O)O)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4076-02-2 (Parent) | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5048344 | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74-61-3 | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000074613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15967 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,3-Dimercapto-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-DIMERCAPTO-1-PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/086L82361J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,3-Dimercapto-1-propanesulfonic Acid (DMPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent widely recognized for its efficacy in treating heavy metal poisoning. Its molecular structure, featuring two thiol groups and a sulfonic acid moiety, allows for the formation of stable, water-soluble complexes with various heavy metals, facilitating their renal excretion. This technical guide provides a comprehensive overview of the primary synthesis pathways for DMPS, offering detailed experimental protocols and quantitative data to support research and development in this field. The synthesis of DMPS is a multi-step process that demands careful control over reaction conditions to achieve high purity and yield. This document will explore the prevalent synthesis routes, commencing from readily available starting materials such as allyl bromide and sodium allylsulfonate.

Introduction

This compound (DMPS) is a crucial pharmaceutical agent in the management of toxic metal exposure.[1] Its dithiol structure enables potent chelation of heavy metals like mercury, lead, and arsenic, forming stable, non-toxic complexes that are readily excreted from the body.[2] The synthesis of DMPS was first reported by V. E. Petrunkin in 1956.[1] Since then, various modifications and improvements to the synthesis process have been developed to enhance yield, purity, and safety. This guide will focus on the most established and practical synthesis pathways, providing the necessary technical details for laboratory-scale preparation.

Core Synthesis Pathways

The most common and well-documented synthesis of DMPS involves a multi-step process starting from a three-carbon precursor. The two primary starting materials for this pathway are allyl bromide and sodium allylsulfonate. The general synthetic strategy involves the introduction of the sulfonate group, followed by the addition of two thiol groups across the double bond.

Pathway 1: Synthesis from Allyl Bromide

This pathway begins with the reaction of allyl bromide with sodium sulfite (B76179) to form sodium allylsulfonate. This intermediate is then subjected to bromination to create a dibromo derivative, which subsequently reacts with a sulfhydrylating agent to yield DMPS. A significant advantage of this method is the use of a readily available and relatively inexpensive starting material.

Pathway 2: Synthesis from Sodium Allylsulfonate

This route is a more direct approach as it starts with sodium allylsulfonate, bypassing the initial sulfonation step required when starting from allyl bromide. The process then follows a similar sequence of bromination and sulfhydrylation.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments in the synthesis of the sodium salt of DMPS.

Protocol 1: Synthesis of Sodium 2,3-Dimercaptopropanesulfonate from Allyl Bromide

This protocol is adapted from established patent literature.[3]

Step 1: Synthesis of Sodium Allylsulfonate

-

In a suitable reaction vessel, dissolve 139 g (1.1 mol) of sodium sulfite in 1 liter of water.

-

Add 121 g (1.0 mol) of freshly distilled allyl bromide to the solution.

-

Heat the mixture to reflux for 4 hours, or until the mixture becomes a single phase.

-

Cool the solution to room temperature and extract twice with hexane (B92381) to remove any unreacted allyl bromide. Discard the organic phase.

Step 2: Bromination

-

To the aqueous solution of sodium allylsulfonate, add approximately 200 g of bromine dropwise with vigorous stirring at room temperature over 1.5 to 2 hours, until the solution maintains a yellow color.

-

Add a small amount of sodium sulfite to the solution to reduce excess bromine, resulting in a colorless solution.

-

Adjust the pH of the solution to 6.5 with a 25% sodium hydroxide (B78521) solution.

Step 3: Sulfhydrylation and Purification

-

Prepare a solution of sodium hydrogen sulfide (B99878).

-

Add the sodium hydrogen sulfide solution to the brominated compound in an alkaline medium and react for 10 to 30 hours at room temperature.

-

Precipitate the crude product as a lead salt by adding a solution of lead acetate (B1210297).

-

Suspend the precipitated lead-DMPS complex in methanol.

-

Decompose the complex by bubbling hydrogen sulfide gas through the suspension.

-

Filter off the precipitated lead sulfide.

-

Adjust the pH of the filtrate to 4.5 with sodium bicarbonate.

-

Evaporate the filtrate to dryness under vacuum to obtain the crude sodium DMPS.

-

Recrystallize the crude product from 90% ethanol to yield pure sodium 2,3-dimercaptopropanesulfonate.

Protocol 2: Improved Synthesis of Sodium 2,3-Dimercaptopropanesulfonate from Sodium Allylsulfonate

This protocol utilizes potassium thioacetate for sulfhydrylation, avoiding the use of highly toxic hydrogen sulfide gas.[4]

Step 1: Bromination

-

Dissolve 1 equivalent of sodium allylsulfonate in water.

-

Add 0.1-0.3 equivalents of an auxiliary agent (e.g., sodium bromide).

-

Stir the solution at room temperature and add 0.9-1.2 equivalents of bromine dropwise.

-

After the reaction is complete, add a small amount of sodium sulfite until the solution becomes colorless.

-

Adjust the pH to 6-7 using a 15-30% sodium carbonate solution to obtain an aqueous solution of 2,3-dibromopropanesulfonate.

Step 2: Sulfhydrylation

-

To the aqueous solution of 2,3-dibromopropanesulfonate, add 1.8-2.2 equivalents of potassium thioacetate.

-

Heat the mixture to 70-80°C under a nitrogen atmosphere and maintain the temperature for 1.5-3 hours.

-

Add concentrated hydrochloric acid (36-38%) in an amount that is 0.3-0.5 times the volume of the 2,3-dibromopropanesulfonate solution and maintain the reaction for 2-4 hours.

-

Add 0.1-0.2 equivalents of zinc powder and continue the reaction for 3-5 hours.

-

Cool the mixture to room temperature and filter.

-

Adjust the pH of the filtrate to 4-5 with a 15-30% aqueous solution of sodium hydroxide.

Step 3: Purification via Lead Salt Formation and Deleading

-

Heat the sulfhydrylation reaction solution to 50-60°C and add a solution of lead acetate to precipitate the DMPS-lead complex.

-

Filter the complex and mix it into ethanol.

-

Add 30-70% by mass of dilute sulfuric acid to the ethanol suspension for deleading.

-

After the deleading is complete (indicated by the conversion of the yellow solid to white lead sulfate), filter the insoluble lead sulfate.

-

Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate.

-

Isolate the product by crystallization to obtain sodium 2,3-dimercaptopropanesulfonate.

Quantitative Data

The following table summarizes key quantitative data for the synthesis of sodium 2,3-dimercaptopropanesulfonate.

| Parameter | Pathway 1 (from Allyl Bromide) | Pathway 2 (from Sodium Allylsulfonate) |

| Starting Material | Allyl Bromide | Sodium Allylsulfonate |

| Key Reagents | Sodium Sulfite, Bromine, Sodium Hydrosulfide | Bromine, Potassium Thioacetate, HCl, Zinc Powder |

| Sulfhydrylation Temp. | Room Temperature | 70-80°C |

| Reaction Time | Sulfhydrylation: 10-30 h | Sulfhydrylation: 1.5-3 h (thioacetylation) |

| Purification Method | Precipitation as lead salt, decomplexation with H₂S | Precipitation as lead salt, deleading with H₂SO₄ |

| Reported Total Yield | ~30.6% | >23.2% (can reach 35-41.5% with zinc reduction)[4] |

| Reported Purity | >99% (iodometry) | >99%[4] |

Conclusion

The synthesis of this compound is a well-established yet technically demanding process. The choice of the synthesis pathway often depends on the availability of starting materials, safety considerations, and desired scale of production. The use of potassium thioacetate in place of sodium hydrosulfide or hydrogen sulfide represents a significant improvement in the safety and environmental profile of the synthesis. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating further research and optimization of DMPS synthesis. Rigorous control over reaction parameters and purification steps is paramount to achieving a high-purity final product suitable for pharmaceutical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts - Google Patents [patents.google.com]

- 4. CN109651211B - Method for preparing 2, 3-dimercaptopropanesulfonic acid sodium salt - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Mechanism of Action of the Chelating Agent DMPS

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a dithiol chelating agent with a well-established role in the treatment of heavy metal poisoning.[1] Developed in the Soviet Union in 1958, it has been particularly utilized for intoxication with mercury, arsenic, and lead.[1] The core mechanism of DMPS revolves around its two sulfhydryl (-SH) groups, which exhibit a high affinity for and form stable complexes with heavy metal ions.[2] These water-soluble complexes are then readily excreted from the body, primarily via the kidneys, thereby reducing the systemic toxic burden.[2][3] Beyond simple chelation, DMPS also demonstrates protective effects against heavy metal-induced oxidative stress, though the precise molecular pathways are still under investigation. This guide provides a comprehensive technical overview of the mechanism of action of DMPS, including its binding affinities, pharmacokinetic profile, and relevant experimental protocols.

Core Mechanism of Action: Chelation

The primary mechanism of action of DMPS is chelation, a process involving the formation of a coordination complex between the chelating agent and a central metal ion. The two adjacent sulfhydryl groups on the DMPS molecule act as a bidentate ligand, forming a stable five-membered ring structure with the bound metal.[2] This complex formation effectively sequesters the toxic metal ion, preventing its interaction with endogenous biological molecules such as enzymes and structural proteins.

Chemical Structure of DMPS and Metal Complexation

DMPS is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL).[1] Its chemical structure consists of a three-carbon propane (B168953) backbone with sulfhydryl groups at positions 2 and 3, and a sulfonic acid group at position 1. The sulfonic acid group imparts high water solubility to the molecule.[3]

While it is widely believed that DMPS forms a true chelate complex with heavy metals, some research using X-ray absorption spectroscopy and density functional theory calculations suggests that with mercuric ions, neither DMPS nor DMSA forms a classic chelate complex.[2][4] Instead, at a 1:1 molar ratio, mercury is coordinated by two sulfur atoms with a bond length of approximately 2.37 Å. At higher DMPS to mercury ratios (e.g., 4:1), a four-coordinate species is observed.[4]

Below is a diagram illustrating the chelation of a divalent heavy metal ion (M²⁺) by DMPS.

Quantitative Data

Binding Affinity of DMPS for Heavy Metals

The efficacy of a chelating agent is largely determined by its binding affinity for specific metals, often expressed as a stability constant (log K). A higher log K value indicates a more stable complex and a stronger binding affinity.

| Metal Ion | DMPS (log K) | DMSA (log K) | EDTA (log K) |

| Mercury (Hg²⁺) | ~35–40 | ~32–38 | ~21.5 |

| Arsenic (As³⁺) | ~20–25 | ~18–23 | ~8–10 |

| Lead (Pb²⁺) | ~18–22 | ~18–20 | ~18.0 |

| Cadmium (Cd²⁺) | ~18–20 | ~17–18 | ~16.5 |

| Nickel (Ni²⁺) | ~13–15 | ~12–14 | ~18.6 |

| Thallium (Tl⁺) | ~8–10 | ~8–10 | ~6–7 |

| Aluminum (Al³⁺) | ~8–11 | ~8–11 | ~16.1 |

| Chromium (Cr³⁺) | ~8–10 | ~8–10 | ~23.0 |

| Gadolinium (Gd³⁺) | ~6–10 | ~6–10 | ~17.5 |

| Uranium (UO₂²⁺) | ~10–12 | ~10–12 | ~21.0 |

Table 1: Comparative binding affinities of DMPS, DMSA, and EDTA for various heavy metals. Data is based on approximate log K values or practical clinical efficacy.

Pharmacokinetic Parameters of DMPS

| Parameter | Intravenous (IV) Administration | Oral Administration |

| Bioavailability | 100% | ~39-50%[3][5] |

| Elimination Half-life (Parent Drug) | 1.8 hours[5] | - |

| Elimination Half-life (Total DMPS) | 20 hours[5] | - |

| Time to Peak Plasma Concentration (Tmax) | - | 3 hours[6] |

| Excretion | Primarily renal; ~84% of the dose excreted in urine within 96 hours (10% as parent drug, 74% as disulfide metabolites)[5] | Primarily renal[3] |

Table 2: Pharmacokinetic parameters of DMPS.

Experimental Protocols

DMPS Challenge (Provocation) Test for Heavy Metal Assessment

The DMPS challenge test is a clinical tool used to estimate the total body burden of heavy metals.[7]

Objective: To mobilize heavy metals from tissues into the bloodstream for urinary excretion and subsequent quantification.

Protocol:

-

Pre-Chelation Urine Collection: A baseline urine sample is collected prior to DMPS administration to measure baseline metal excretion.[3]

-

Patient Preparation: The patient should fast for at least 8 hours. It is recommended to withhold multi-mineral supplements for 24 hours before and during the test.[7]

-

DMPS Administration:

-

Post-Chelation Urine Collection: All urine is collected for a specified period, typically 6 hours, following DMPS administration.[7]

-

Sample Analysis: The collected urine is analyzed for heavy metal content using methods such as Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[8]

References

- 1. biomedres.us [biomedres.us]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. www-ssrl.slac.stanford.edu [www-ssrl.slac.stanford.edu]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lisanagy.com [lisanagy.com]

- 8. clinicaltrials.gov [clinicaltrials.gov]

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimercapto-1-propanesulfonic acid (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union in 1958.[1] It is a water-soluble analog of dimercaprol (B125519) (British Anti-Lewisite, BAL) and is utilized primarily in the treatment of heavy metal poisoning, particularly from mercury, arsenic, and lead.[1][2] Its chemical structure, featuring two thiol (-SH) groups and a sulfonic acid (-SO₃H) group, allows it to form stable complexes with various heavy metals, facilitating their excretion from the body.[3] Compared to its predecessor, BAL, DMPS exhibits lower toxicity and can be administered both orally and intravenously.[4] This guide provides a comprehensive technical overview of DMPS, including its chemical properties, synthesis, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Chemical and Physical Properties

DMPS is a hydrophilic compound with the molecular formula C₃H₈O₃S₃.[5] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₈O₃S₃ | [5] |

| Molar Mass | 188.27 g·mol⁻¹ | [5] |

| CAS Number | 74-61-3 | [5] |

| Appearance | White crystalline powder | N/A |

| Solubility | Water-soluble | [1] |

| pKa of thiol groups | ~8.84 and 11.2 | N/A |

Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate

The synthesis of sodium 2,3-dimercapto-1-propanesulfonate typically involves a multi-step process starting from an allyl compound. While several variations exist, a common pathway is outlined below.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a composite of methodologies described in the literature.[3][6][7]

Materials:

-

Sodium allylsulfonate

-

Bromine

-

Sodium sulfite (B76179)

-

Potassium thioacetate (B1230152)

-

Hydrochloric acid

-

Lead (II) acetate (B1210297)

-

Ethanol

-

Sodium bicarbonate

-

Zinc powder (optional, for yield improvement)

Procedure:

-

Bromination: Dissolve 1 equivalent of sodium allylsulfonate in water. To this solution, add 0.1-0.3 equivalents of an auxiliary agent (e.g., a phase transfer catalyst) and stir at room temperature until dissolved. Slowly add 0.9-1.2 equivalents of bromine dropwise. After the reaction is complete, add a small amount of sodium sulfite to decolorize the solution, indicating the removal of excess bromine. Adjust the pH to 6-7 with a 15-30% sodium carbonate solution to obtain an aqueous solution of sodium 2,3-dibromopropanesulfonate.[6]

-

Sulfhydrylation: To the aqueous solution of sodium 2,3-dibromopropanesulfonate, add potassium thioacetate as the sulfhydrylation agent. The reaction introduces the thiol groups.

-

Hydrolysis and Reduction (Optional): Hydrolyze the resulting compound under strong acidic conditions. For improved yield, a reduction step using zinc powder can be introduced after hydrolysis to reduce any disulfide byproducts.[6]

-

Lead Salt Precipitation: Add a solution of lead (II) acetate to the reaction mixture to precipitate the DMPS as a lead salt complex.

-

Deleading: Suspend the lead-DMPS complex in ethanol. Add dilute sulfuric acid (40-50%) to precipitate lead sulfate. The reaction is typically stirred at room temperature for 1.5-3 hours.[6]

-

Isolation and Purification: Filter off the insoluble lead sulfate. Adjust the pH of the filtrate to 4-4.5 with solid sodium bicarbonate. The sodium salt of DMPS can then be crystallized from the solution, for example, by cooling. The crude product can be further purified by recrystallization from 90% ethanol.[7]

Mechanism of Action: Chelation

The primary mechanism of action of DMPS is the chelation of heavy metals. The two adjacent thiol groups on the DMPS molecule form a five-membered ring structure with the metal ion, creating a stable, water-soluble complex that can be readily excreted by the kidneys.

Caption: Chelation of a divalent heavy metal ion (Me²⁺) by DMPS.

Binding Affinity

The efficacy of a chelating agent is related to the stability of the complex it forms with a metal ion, often expressed as a stability constant (log K). Higher log K values indicate a stronger and more stable complex.

| Metal Ion | DMPS (log K) | DMSA (log K) | EDTA (log K) |

| Mercury (Hg²⁺) | ~35–40 | ~32–38 | ~21.5 |

| Arsenic (As³⁺) | ~20–25 | ~18–23 | ~8–10 |

| Lead (Pb²⁺) | ~18–22 | ~18–20 | ~18.0 |

| Cadmium (Cd²⁺) | ~18–20 | ~17–18 | ~16.5 |

| Nickel (Ni²⁺) | ~13–15 | ~12–14 | ~18.6 |

| Chromium (Cr³⁺) | ~8–10 | ~8–10 | ~23.0 |

| Thallium (Tl⁺) | ~8–10 | ~8–10 | ~6–7 |

| Aluminum (Al³⁺) | ~8–11 | ~8–11 | ~16.1 |

| Uranium (UO₂²⁺) | ~10–12 | ~10–12 | ~21.0 |

| Gadolinium (Gd³⁺) | ~6–10 | ~6–10 | ~17.5 |

| (Data compiled from available literature)[8] |

Pharmacokinetics and Metabolism

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: The oral bioavailability of DMPS is approximately 50%.[9] Peak plasma concentrations are typically observed within 30 to 50 minutes after ingestion.[10]

-

Distribution: DMPS is distributed in both intracellular and extracellular compartments.[1][9] Importantly, it does not cross the blood-brain barrier, which prevents the redistribution of heavy metals to the brain.[1][9]

-

Metabolism: The metabolism of DMPS has not been extensively detailed in the literature, but it is known to form acyclic and cyclic disulfides in the urine. It is believed that DMPS can form mixed disulfides with endogenous thiol-containing molecules such as cysteine.

-

Excretion: DMPS and its metal complexes are primarily excreted via the kidneys.[1] Approximately 90% of the administered dose is eliminated through urine, with about 80% excreted within the first 24 hours.[1][9] The peak excretion of chelated metals occurs 2 to 3 hours after DMPS administration.[10]

Renal Excretion Pathway

The renal excretion of DMPS is an active process involving organic anion transporters (OATs) in the proximal tubules of the kidneys.

Caption: Renal excretion of DMPS-metal complexes via organic anion transporters.

Studies have shown that both the reduced (DMPSH) and oxidized (DMPSS) forms of DMPS interact with OAT1 and OAT3 on the basolateral membrane of proximal tubule cells.[11] The oxidized form, which is the predominant form in the blood, shows a higher affinity for OAT3.[11] Once inside the tubular cells, the DMPS-metal complexes are transported across the apical membrane into the urine, a process that may involve multidrug resistance-associated protein 2 (MRP2).

Clinical Efficacy and Applications

DMPS is used clinically for the diagnosis and treatment of heavy metal intoxication.

DMPS Challenge Test

The DMPS challenge test is a provocation test used to assess the body burden of heavy metals. A baseline urine sample is collected before the administration of DMPS, followed by a timed urine collection (typically 6 hours) after an oral or intravenous dose of DMPS.[8] An increase in the urinary excretion of specific metals after DMPS administration suggests an elevated body burden.

Protocol for Oral DMPS Challenge Test:

-

The patient should fast for approximately 8 hours prior to the test.[8]

-

A pre-provocation, first-morning urine sample is collected.[8]

-

An oral dose of DMPS is administered, typically 300 mg for adults or 10 mg/kg of body weight.[8][12]

-

All urine is collected for the next 6 hours.[8]

-

The pre- and post-provocation urine samples are analyzed for heavy metal content.

Quantitative Efficacy Data

Clinical and experimental studies have demonstrated the efficacy of DMPS in increasing the urinary excretion of heavy metals.

| Metal | Study Population | DMPS Dose | Increase in Urinary Excretion | Reference |

| Mercury | Former chloro-alkali workers | 300 mg oral | 7.6-fold increase in 24 hours | [13] |

| Mercury | Occupationally exposed workers | Two doses (oral or IM) | Mobilized 17-20% (oral) and 25-30% (IM) of kidney mercury burden | [14] |

| Arsenic | Humans in high-arsenic area | 300 mg oral | Significant increase in total arsenic excretion, particularly monomethylarsonic acid (MMA) | [12] |

| Various | Chronically exposed patients | IV administration | Most suitable for Sb, As, and Hg | [15] |

Signaling Pathways and Indirect Effects

The primary effect of DMPS on cellular signaling is indirect and stems from its ability to chelate and remove heavy metals. Heavy metals are known to induce oxidative stress and interfere with various signaling pathways. By reducing the cellular concentration of these metals, DMPS can help restore normal cellular function.

Oxidative Stress and Metallothionein (B12644479) Expression

Heavy metals like cadmium and mercury can generate reactive oxygen species (ROS), leading to oxidative stress.[16][17] This oxidative stress can activate signaling pathways such as the NF-κB and MAPK pathways.[5][17]

Cells respond to heavy metal exposure by upregulating the expression of metallothioneins (MTs), which are cysteine-rich proteins that bind to and detoxify heavy metals.[18][19][20] The expression of MTs is regulated by the metal-responsive transcription factor-1 (MTF-1).[18][20] By removing heavy metals, DMPS can indirectly influence the signaling pathways that lead to MT expression.

Caption: Indirect effects of DMPS on cellular signaling pathways.

Conclusion

This compound is a valuable chelating agent in the management of heavy metal poisoning. Its water solubility, oral bioavailability, and favorable safety profile compared to older chelators make it a clinically important therapeutic. This guide has provided a detailed overview of its chemical properties, synthesis, mechanism of action, and clinical applications, intended to be a valuable resource for researchers and drug development professionals. Further research into the detailed metabolic fate of DMPS and its potential for more nuanced interactions with cellular signaling pathways could provide deeper insights into its therapeutic effects.

References

- 1. biomedres.us [biomedres.us]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Signaling Pathways Related to Oxidative Stress in Diabetic Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN109651211B - Method for preparing 2, 3-dimercaptopropanesulfonic acid sodium salt - Google Patents [patents.google.com]

- 7. EP0024562A1 - Process for the preparation of 2,3-dimercaptopropane-1-sulfonic acid and its salts - Google Patents [patents.google.com]

- 8. lisanagy.com [lisanagy.com]

- 9. Drug-metabolizing enzymes: mechanisms and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. worldhealthlaboratories.com [worldhealthlaboratories.com]

- 11. Recommendations for Provoked Challenge Urine Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Clearance half life of mercury in urine after the cessation of long term occupational exposure: influence of a chelating agent (DMPS) on excretion of mercury in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mobilization of mercury by DMPS in occupationally exposed workers and in model experiments on rats: evaluation of body burden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journaljammr.com [journaljammr.com]

- 16. Cadmium and cellular signaling cascades: interactions between cell death and survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Heavy metal-induced metallothionein expression is regulated by specific protein phosphatase 2A complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Heavy Metal-induced Metallothionein Expression Is Regulated by Specific Protein Phosphatase 2A Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Regulation of metallothionein gene expression by oxidative stress and metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

Intracellular vs. Extracellular Activity of DMPS: A Technical Guide

Executive Summary

2,3-Dimercapto-1-propanesulfonic acid (DMPS), a water-soluble chelating agent, is utilized in the treatment of heavy metal intoxication. Its efficacy stems from its ability to form stable complexes with toxic metals, facilitating their excretion. A critical aspect of its pharmacology, and the subject of this technical guide, is its activity in both extracellular and intracellular compartments. While its extracellular role in clearing metals from plasma and interstitial fluid is well-established, its intracellular activity is crucial for detoxifying cellular environments and mitigating metal-induced cytotoxicity. This document provides an in-depth analysis of the dual activity of DMPS, presenting quantitative data, detailed experimental methodologies, and an examination of the signaling pathways it influences.

Quantitative Data Summary

The following tables summarize the quantitative data available on the efficacy of DMPS. Table 2.1 presents data from an in vitro study on the effect of DMPS on intracellular arsenic concentrations in HepG2 cells. Table 2.2 provides a comparative analysis of urinary metal excretion following challenge tests with DMPS and another chelating agent, DMSA, offering insights into the overall efficacy of DMPS in vivo.

Table 2.1: Effect of DMPS on Intracellular Arsenic Species in Arsenite-Exposed HepG2 Cells.[1]

| Treatment Group | Intracellular Inorganic Arsenic (ng) | Intracellular Monomethylated Arsenic (ng) |

| 25 µM As³⁺ | 231.43 | 11.25 |

| 25 µM As³⁺ + 0.2 µM DMPS | 169.53 | 4.88 |

Data adapted from a study on HepG2 cells, demonstrating the reduction of intracellular arsenic species by DMPS.

Table 2.2: Comparative Urinary Metal Excretion with DMPS vs. DMSA.[2]

| Metal | Pre-flush (Baseline) (µg/g creatinine) | Post-DMSA (µg/g creatinine) | Post-DMPS (µg/g creatinine) |

| Arsenic (As) | 12.0 | 17.0 | 54.0 |

| Cadmium (Cd) | 0.3 | 0.4 | 0.5 |

| Lead (Pb) | 13.0 | 4.3 | |

| Mercury (Hg) | 1.0 | 6.4 | 11.0 |

This table compares the mobilization of various heavy metals in urine following a challenge with either DMSA or DMPS, indicating a greater efficacy of DMPS for arsenic and mercury excretion.

Mechanisms of Action: Intracellular vs. Extracellular

DMPS's therapeutic action is predicated on its dual-compartment activity.

Extracellular Activity: In the bloodstream and interstitial fluid, DMPS readily binds to circulating heavy metals. The resulting DMPS-metal complexes are water-soluble and are efficiently filtered by the kidneys, leading to enhanced urinary excretion of the toxic metals. This is the primary mechanism by which DMPS reduces the overall body burden of heavy metals.

Intracellular Activity: DMPS is capable of crossing the cell membrane to a certain extent, where it can chelate metals that have already accumulated within the cell. This is particularly important for mitigating the cytotoxic effects of metals that disrupt intracellular processes. The intracellular activity of DMPS involves:

-

Direct Chelation of Intracellular Metals: DMPS can bind to metals within the cytoplasm and organelles, preventing them from interacting with and damaging sensitive cellular components like enzymes and DNA.

-

Inhibition of Metal-Induced Pathological Processes: As demonstrated in the case of arsenic, DMPS can interfere with the intracellular metabolism of metals. It has been shown to inhibit the biomethylation of arsenite in HepG2 cells, a process that can lead to more toxic intermediates.[1]

-

Reduction of Oxidative Stress: Heavy metals are known to induce oxidative stress by generating reactive oxygen species (ROS). DMPS has been shown to eliminate arsenic-induced ROS accumulation, suggesting an antioxidant or ROS-scavenging capability within the cell.[1] This reduction in oxidative stress can, in turn, affect various downstream signaling pathways.

Experimental Protocols

This section details the methodologies for key experiments to evaluate the intracellular and extracellular activity of DMPS.

In Vitro Assessment of Intracellular DMPS Activity in HepG2 Cells

This protocol is based on the methodology used to study the inhibitory effect of DMPS on arsenic biomethylation.[1]

Objective: To determine the effect of DMPS on the intracellular concentration and speciation of arsenic in a human liver cell line.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum and antibiotics

-

Sodium arsenite (As³⁺) solution

-

DMPS solution

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

High-performance liquid chromatography (HPLC) system coupled with an inductively coupled plasma mass spectrometer (ICP-MS)

Procedure:

-

Cell Culture: Culture HepG2 cells in appropriate flasks or plates until they reach a suitable confluency.

-

Treatment: Expose the cells to a specific concentration of sodium arsenite (e.g., 25 µM) with or without varying concentrations of DMPS (e.g., 0.2 µM) for a defined period (e.g., 24 hours).

-

Cell Harvesting and Washing: After incubation, remove the culture medium and wash the cells multiple times with ice-cold PBS to remove extracellular arsenic and DMPS.

-

Cell Lysis: Lyse the washed cells using a suitable lysis buffer to release the intracellular contents.

-

Sample Preparation: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the intracellular arsenic species.

-

Arsenic Speciation Analysis: Analyze the supernatant using HPLC-ICP-MS to separate and quantify the different arsenic species (e.g., inorganic arsenic, monomethylated arsenic, dimethylated arsenic).

-

Data Analysis: Compare the intracellular arsenic concentrations and species distribution between the control (arsenic only) and DMPS-treated groups.

In Vivo Assessment of DMPS Efficacy via Urinary Excretion (Challenge Test)

Objective: To quantify the effectiveness of DMPS in mobilizing and excreting heavy metals from the body.

Materials:

-

Oral or intravenous DMPS

-

Urine collection containers

-

Inductively coupled plasma mass spectrometer (ICP-MS) for metal analysis

Procedure:

-

Baseline Urine Collection: Collect a baseline urine sample before the administration of DMPS to determine the background levels of heavy metal excretion.

-

DMPS Administration: Administer a standardized dose of DMPS to the subject, either orally or intravenously.

-

Timed Urine Collection: Collect all urine for a specified period following DMPS administration (e.g., 6 or 24 hours).

-

Sample Analysis: Measure the concentration of various heavy metals (e.g., mercury, lead, arsenic, cadmium) in the collected urine samples using ICP-MS.

-

Data Analysis: Compare the amount of each metal excreted in the post-DMPS urine collection to the baseline levels to determine the mobilization efficacy of DMPS.

Signaling Pathways and Logical Relationships

The intracellular activity of DMPS, particularly its ability to reduce heavy metal-induced oxidative stress, has implications for several cellular signaling pathways.

DMPS and the Inhibition of Arsenic Biomethylation

The following diagram illustrates the intracellular mechanism by which DMPS inhibits the biomethylation of arsenic, a key aspect of its intracellular activity.

References

DMPS and the Blood-Brain Barrier: A Technical Guide to Permeability and Central Nervous System Interactions

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dimercapto-1-propanesulfonic acid (DMPS) is a chelating agent utilized in the treatment of heavy metal intoxication. A critical consideration in the context of neurotoxic metals is the ability of a chelator to interact with and remove metals from the central nervous system (CNS). This is governed by its capacity to cross the blood-brain barrier (BBB), a highly selective interface that protects the brain. This technical guide provides an in-depth analysis of the available scientific evidence regarding the permeability of DMPS across the BBB, summarizing key in vivo and physicochemical data, detailing experimental methodologies, and identifying areas where further research is required. The prevailing evidence suggests that DMPS is a hydrophilic molecule with limited ability to passively diffuse across the BBB. However, in vivo studies demonstrate that DMPS administration can lead to a reduction of heavy metals, specifically methylmercury (B97897), in the brain, suggesting a more complex interaction than simple brain penetration.

Physicochemical Properties and Predicted Blood-Brain Barrier Permeability

The ability of a molecule to passively cross the blood-brain barrier is largely dictated by its physicochemical properties, primarily its lipophilicity, molecular size, and charge.

Lipophilicity: The lipophilicity of a compound is a key determinant of its ability to traverse the lipid-rich membranes of the brain endothelial cells. This is commonly expressed as the logarithm of the partition coefficient (LogP), which measures the ratio of a compound's concentration in a lipid phase (typically octanol) to its concentration in an aqueous phase.

-

DMPS LogP: The calculated LogP value for DMPS is -0.2 [1]. A negative LogP value indicates that DMPS is hydrophilic, meaning it has a higher affinity for the aqueous phase than the lipid phase[1]. Generally, compounds with a LogP value around 2 are considered optimal for passive diffusion across the blood-brain barrier. The hydrophilic nature of DMPS strongly suggests that it has a low capacity for passive transcellular diffusion into the brain.

In Vivo Evidence of DMPS Effects on Brain Heavy Metal Concentrations

While the physicochemical properties of DMPS predict poor BBB penetration, in vivo studies in animal models provide crucial insights into its effects on heavy metal concentrations within the brain. A key study investigated the impact of DMPS on mercury levels in the brain of rats exposed to methylmercury.

Quantitative Data from In Vivo Rat Study

The following tables summarize the key quantitative findings from a study on F-344 rats exposed to methylmercury hydroxide (B78521) (MMH) in their drinking water.

Table 1: Brain Mercury Concentrations After a Single DMPS Injection

| Treatment Group (after 9 weeks of MMH exposure) | Inorganic Mercury (Hg²⁺) (µg/g of brain) | Organic Mercury (CH₃Hg⁺) (µg/g of brain) | Total Mercury (µg/g of brain) |

| Saline (Control) | 0.28 | 4.80 | 5.08 |

| DMPS (100 mg/kg) | Slightly Increased | Slightly Increased | Slightly Increased |

| DMPS (200 mg/kg) | Not Significantly Different from Control | Not Significantly Different from Control | Not Significantly Different from Control |

Data extracted from a study on rats exposed to methylmercury, indicating that a single dose of DMPS was largely ineffective in reducing brain mercury levels and may have slightly increased them[2].

Table 2: Brain Mercury Concentrations After Consecutive DMPS Injections

| Treatment Group (after 6 weeks of MMH exposure) | Total Mercury (µg/g of brain) | Organic Mercury (CH₃Hg⁺) (µg/g of brain) | Inorganic Mercury (Hg²⁺) (µg/g of brain) |

| Saline (3 injections) | ~8.0 | ~7.5 | ~0.5 |

| DMPS (1 injection) | ~8.5 | ~8.0 | ~0.5 |

| DMPS (2 injections) | ~7.5 | ~7.0 | ~0.5 |

| DMPS (3 injections) | ~5.0 | ~4.5 | ~0.5 |

Data extrapolated from graphical representations in a study on rats, showing a significant decrease in total and organic mercury in the brain after the third consecutive DMPS injection[2]. The inorganic mercury concentration remained largely unchanged[2].

Table 3: Blood Mercury Concentrations After Consecutive DMPS Injections

| Treatment Group (after 6 weeks of MMH exposure) | Total Blood Mercury Concentration (% of Saline Control) |

| Saline (1 injection) | 100% |

| DMPS (1 injection) | 73% |

| DMPS (2 injections) | ~36.5% (50% reduction of the remaining) |

| DMPS (3 injections) | ~21.9% (40% reduction of the remaining) |

Data indicates that consecutive DMPS treatments were highly effective in reducing total blood mercury levels[2].

These findings suggest that while a single dose of DMPS may not be effective at reducing brain mercury levels, repeated administration can significantly lower the concentration of methylmercury in the brain[2]. Notably, the concentration of inorganic mercury in the brain was not substantially affected by DMPS treatment[2].

Proposed Mechanisms of Action at the Blood-Brain Barrier

The observation that DMPS can reduce brain methylmercury levels despite its hydrophilic nature suggests mechanisms other than simple passive diffusion may be at play.

Conceptual Framework of DMPS-BBB Interaction

Caption: Factors influencing DMPS's effect on brain mercury.

The hydrophilic nature of DMPS limits its passive diffusion across the blood-brain barrier. It is hypothesized that DMPS may exert its effects on brain mercury levels through one or more of the following indirect mechanisms:

-

Chelation in the Periphery: By efficiently binding to mercury in the bloodstream, DMPS creates a concentration gradient that could facilitate the movement of mercury out of the brain and into the blood, where it is then chelated and excreted[2].

-

Interaction with Efflux Transporters: While there is no direct evidence, it is conceivable that DMPS could influence the activity of efflux transporters at the BBB that are responsible for removing xenobiotics and metabolites from the brain.

-

Minimal Penetration with High Efficacy: It is also possible that a very small, analytically undetectable amount of DMPS crosses the BBB, but is still sufficient to chelate and facilitate the removal of mercury from the brain parenchyma.

A study on rats concluded that DMPS treatment does not result in an initial redistribution or increase of lead or inorganic mercury in the brain, supporting the notion of its limited brain penetration[1].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following section outlines the key experimental protocol from the in vivo rat study that provided the quantitative data presented above.

In Vivo Rat Study of DMPS and Brain Mercury Levels

Objective: To evaluate the capacity of DMPS to reduce brain, kidney, and blood mercury levels and promote mercury elimination in urine following prolonged exposure to methylmercury.

Experimental Workflow

Caption: In vivo rat study experimental workflow.

Methodology Details:

-

Animal Model: Male F-344 rats were used in the study.

-

Exposure to Methylmercury: Rats were exposed to methylmercury hydroxide (MMH) at a concentration of 10 ppm in their drinking water for a period of up to 9 weeks.

-

DMPS Administration:

-

Single Dose Study: Following 9 weeks of MMH exposure, rats received a single intraperitoneal (i.p.) injection of either saline (control), 100 mg/kg DMPS, or 200 mg/kg DMPS.

-

Consecutive Dose Study: Following 6 weeks of MMH exposure, rats received up to three i.p. injections of either saline or 100 mg/kg DMPS at 72-hour intervals.

-

-

Sample Collection: 24 hours after the final injection, brain, kidney, and blood samples were collected. Urine was collected over a 24-hour period post-injection.

-

Analytical Method: Inorganic (Hg²⁺) and organic (CH₃Hg⁺) mercury species in the collected tissues and urine were quantified using cold vapor atomic fluorescence spectroscopy (CVAFS).

In Vitro Studies and Future Directions

To date, there is a notable absence of published in vitro studies specifically investigating the permeability of DMPS across BBB models. Such studies are crucial for corroborating the predictions based on physicochemical properties and for elucidating potential transport mechanisms.

Proposed In Vitro Experimental Design

Caption: Proposed in vitro DMPS permeability assay.

A standard in vitro BBB model, such as a co-culture of brain endothelial cells, astrocytes, and pericytes on a Transwell insert, could be employed to determine the apparent permeability coefficient (Papp) of DMPS. This would provide a quantitative measure of its ability to cross the endothelial cell layer. Furthermore, such a model could be used to investigate whether DMPS is a substrate for any of the known influx or efflux transporters at the BBB, such as P-glycoprotein.

Conclusion and Research Gaps

The available evidence strongly indicates that DMPS is a hydrophilic chelating agent with limited capacity for passive diffusion across the blood-brain barrier. This is supported by its negative LogP value. However, in vivo studies in rats have demonstrated that consecutive administration of DMPS can effectively reduce the concentration of methylmercury in the brain. This suggests that DMPS may influence brain heavy metal levels through indirect mechanisms, such as enhancing peripheral elimination, rather than by direct, significant entry into the central nervous system.

A significant gap in the current understanding is the lack of direct measurements of DMPS concentrations in the brain or cerebrospinal fluid following administration. Furthermore, there are no published in vitro studies that have quantitatively assessed the permeability of DMPS across a blood-brain barrier model. Future research should focus on these areas to provide a more complete picture of the neuropharmacokinetics of DMPS and to clarify the mechanisms by which it affects heavy metal levels in the central nervous system. Such studies will be invaluable for optimizing chelation therapy strategies for neurotoxic metal exposures.

References

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS)

Disclaimer: The CAS number provided in the topic, 74-61-3, corresponds to Methyl Chloride. This guide focuses on 2,3-Dimercapto-1-propanesulfonic acid, for which the correct CAS number is 4076-02-2.

Introduction

This compound (DMPS), also known as unithiol, is a chelating agent developed in the Soviet Union. It is a water-soluble analog of dimercaprol (B125519) (BAL) and is primarily used in medicine as an antidote to heavy metal poisoning, particularly from mercury, arsenic, and lead. Its chemical structure features two thiol (-SH) groups that can bind to heavy metal ions, forming a stable complex that can be excreted from the body. This guide provides a comprehensive overview of its properties, experimental protocols, and mechanisms of action for researchers, scientists, and drug development professionals.

Core Properties of this compound

The fundamental physicochemical and toxicological properties of DMPS are summarized below, providing a quantitative basis for its use in experimental and clinical settings.

| Property | Value | Reference |

| IUPAC Name | 2,3-disulfanylpropane-1-sulfonic acid | |

| CAS Number | 4076-02-2 | |

| Molecular Formula | C3H8O3S3 | |

| Molecular Weight | 188.29 g/mol | |

| Appearance | White crystalline powder | |

| Melting Point | 192-194 °C (decomposes) | |

| Solubility | Soluble in water | |

| pKa | pKa1 = 2.9, pKa2 = 9.3, pKa3 = 11.2 | |

| Half-life | Approximately 20 hours | |

| Excretion | Primarily via urine |

| Parameter | Value | Species | Route of Administration |

| LD50 | 1050 mg/kg | Mouse | Intravenous |

| LD50 | >2000 mg/kg | Mouse | Oral |

| LD50 | 1400 mg/kg | Rat | Intravenous |

| LD50 | 4500 mg/kg | Rat | Oral |

Mechanism of Action: Heavy Metal Chelation

The primary mechanism of action for DMPS is the chelation of heavy metal ions. The two adjacent sulfhydryl groups on the DMPS molecule form strong covalent bonds with metal ions, creating a stable, water-soluble complex. This complex is then readily excreted by the kidneys. The sulfonic acid group enhances the water solubility of the compound and its metal complexes, contributing to its efficacy and relatively low toxicity compared to other chelating agents like dimercaprol.

Caption: Mechanism of DMPS chelation and renal excretion.

Experimental Protocols

The following sections detail standardized protocols for the application and analysis of DMPS in a research context.

This protocol outlines a method to determine the chelation efficiency of DMPS for a specific heavy metal in a controlled in vitro environment.

-

Preparation of Solutions:

-

Prepare a stock solution of DMPS (e.g., 10 mM) in deionized water.

-

Prepare a stock solution of the heavy metal salt (e.g., HgCl2, AsCl3) of known concentration (e.g., 1 mM) in an appropriate solvent.

-

-

Chelation Reaction:

-

In a series of microcentrifuge tubes, add a fixed concentration of the heavy metal solution.

-

Add varying concentrations of the DMPS solution to the tubes to achieve different molar ratios (e.g., 1:1, 1:2, 1:5 metal to DMPS).

-

Incubate the mixtures at a controlled temperature (e.g., 37°C) for a specific time (e.g., 1 hour) with gentle agitation.

-

-

Quantification of Free Metal:

-

Use a method to separate the DMPS-metal complex from the free metal ions. This can be achieved by techniques like ultrafiltration.

-

Quantify the concentration of the remaining free metal in the filtrate using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

-

-

Data Analysis:

-

Calculate the percentage of metal chelated at each molar ratio.

-

Determine the stoichiometry of the DMPS-metal complex.

-

Caption: Workflow for an in vitro metal chelation assay.

This protocol describes a typical DMPS challenge test used to mobilize and assess the body burden of heavy metals in a preclinical animal model.

-

Acclimatization and Baseline Measurement:

-

Acclimatize animals (e.g., rats, mice) to the housing conditions for at least one week.

-

Collect 24-hour urine samples to establish baseline levels of heavy metal excretion. Analyze samples using ICP-MS.

-

-

DMPS Administration:

-

Administer a single dose of DMPS to the animals. The dose and route will depend on the study design (e.g., 50 mg/kg, intraperitoneal injection).

-

-

Post-Challenge Urine Collection:

-

House the animals in metabolic cages and collect urine for a specified period (e.g., 24 or 48 hours) post-DMPS administration.

-

-

Sample Preparation and Analysis:

-

Measure the total volume of urine collected.

-

Acidify a known volume of each urine sample with trace metal grade nitric acid.

-

Analyze the acidified urine samples for heavy metal concentrations using ICP-MS.

-

-

Data Interpretation:

-

Compare the amount of heavy metal excreted in the 24-hour period post-DMPS challenge to the baseline excretion levels. A significant increase suggests a notable body burden of the specific heavy metal.

-

Caption: Workflow for a DMPS challenge test in an animal model.

DMPS (2,3-Dimercapto-1-propanesulfonic acid): A Water-Soluble Analog of Dimercaprol for Heavy Metal Chelation

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Heavy metal toxicity represents a significant challenge in clinical and environmental toxicology. While chelation therapy remains the cornerstone of treatment, early chelating agents have notable limitations. This technical guide provides an in-depth examination of 2,3-dimercapto-1-propanesulfonic acid (DMPS), a water-soluble analog of the first clinically used chelator, dimercaprol (B125519) (British Anti-Lewisite, BAL). Developed to overcome the shortcomings of BAL, such as high toxicity and poor water solubility, DMPS offers a superior safety profile and versatile administration options. This document details the physicochemical properties, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety of DMPS, presenting a direct comparison with dimercaprol. Furthermore, it includes detailed experimental protocols for clinical and preclinical evaluation and visualizes key molecular pathways and workflows using Graphviz diagrams, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Chelation Therapy

The use of chelating agents to treat heavy metal poisoning is a critical medical intervention that involves the formation of stable, non-toxic complexes with metal ions, facilitating their excretion from the body.[1][2] The first such agent to be widely used was dimercaprol, or British Anti-Lewisite (BAL), developed during World War II as an antidote to the arsenic-based chemical warfare agent, Lewisite.

Despite its efficacy, dimercaprol has significant disadvantages. It is a lipophilic compound that must be administered via painful intramuscular injection in an oil-based solution.[3] More critically, it has a low therapeutic index and can cause numerous adverse effects.[4][5] A major concern with dimercaprol is its potential to redistribute certain heavy metals, like mercury, into the central nervous system, potentially exacerbating neurotoxicity.[3]

These limitations spurred the development of water-soluble analogs with improved safety profiles. This compound (DMPS), also known as Unithiol, was developed in the Soviet Union in 1958 and introduced to the Western world in 1978.[6] As a dithiol compound like BAL, it effectively binds to heavy metals but incorporates a sulfonic acid group that confers high water solubility.[3][7] This structural modification allows for both oral and intravenous administration and results in a more favorable pharmacokinetic and safety profile, making DMPS a superior alternative for the treatment of mercury, arsenic, and lead poisoning.[3][6][8]

Physicochemical Properties and Mechanism of Action

The therapeutic advantages of DMPS over dimercaprol are rooted in their distinct chemical structures.

2.1 Chemical Structure and Chelation Both DMPS and dimercaprol are dithiols, possessing two sulfhydryl (-SH) groups that are crucial for their metal-binding capabilities.[3] These groups form stable coordinate bonds with heavy metal ions, creating a heterocyclic ring structure known as a chelate. The stability of this metal-chelator complex is essential for preventing the metal from interacting with endogenous biological ligands, such as enzymes, and for facilitating its subsequent excretion.[9]

The key structural difference is the presence of a sulfonic acid group (-SO₃H) at the C1 position of the propane (B168953) backbone in DMPS.[3] This group is highly polar and ionizable, rendering the molecule water-soluble, whereas dimercaprol is lipophilic.[3][8]

Table 1: Comparison of Physicochemical Properties (DMPS vs. Dimercaprol)

| Property | DMPS (Unithiol) | Dimercaprol (BAL) | Key Significance |

| Chemical Formula | C₃H₈O₃S₃ | C₃H₈OS₂ | The additional SO₃ group in DMPS is key to its properties. |

| Molar Mass | 188.27 g/mol [7] | 124.22 g/mol | - |

| Appearance | White crystalline powder | Colorless to yellowish viscous liquid | Reflects their different physical states at room temperature. |

| Water Solubility | High (hydrophilic)[8] | Low (lipophilic) | Allows for oral and IV administration of DMPS; BAL requires oily injection.[3] |

| LogP | -0.2[8] | ~1.6 (estimated) | Quantifies the difference in lipophilicity, affecting distribution. |

| Administration | Oral, Intravenous (IV), Intramuscular (IM)[10] | Intramuscular (IM) only[4] | DMPS offers greater clinical flexibility. |

Pharmacokinetics and Pharmacodynamics

The differing physicochemical properties of DMPS and dimercaprol directly influence their absorption, distribution, metabolism, and excretion (ADME), as well as their therapeutic and toxic effects.

3.1 Pharmacokinetics DMPS is well-absorbed orally, with a bioavailability of approximately 50%.[6] Following administration, it is rapidly distributed throughout the extracellular and intracellular fluid compartments.[6] Crucially, due to its hydrophilic nature, DMPS does not cross the blood-brain barrier and does not redistribute mercury, arsenic, or lead to the brain.[3][6][11] The drug and its metal complexes are primarily eliminated via the kidneys, with about 80% of an administered dose excreted in the urine within 24 hours.[6]

Dimercaprol, by contrast, is absorbed slowly from its oily injection site. Its lipophilicity allows it to penetrate intracellularly and cross the blood-brain barrier, which contributes to its toxic potential through metal redistribution.[3]

Table 2: Pharmacokinetic Parameters (DMPS vs. Dimercaprol)

| Parameter | DMPS (Unithiol) | Dimercaprol (BAL) | Reference(s) |

| Bioavailability (Oral) | ~50% | Not applicable | [6] |

| Half-life | ~9-20 hours (IV) | ~1.5 hours | [10][12] |

| Distribution | Extracellular and intracellular; does not cross BBB | Intracellular; crosses BBB | [3][6] |

| Primary Excretion Route | Renal (Urine) | Renal and Biliary | [6][10][11] |

3.2 Pharmacodynamics DMPS administration leads to a rapid and significant increase in the urinary excretion of specific heavy metals. It shows a strong affinity for mercury, arsenic, lead, and antimony.[6][13][14] The chelation process can also lead to an increased excretion of essential trace minerals, particularly copper and zinc, which may necessitate supplementation during prolonged therapy.[10][14] Dimercaprol also enhances metal excretion but its dose is limited by its toxicity. Studies have shown that the therapeutic index of DMPS is significantly higher than that of BAL.[8][15]

Clinical Applications and Efficacy

DMPS is used both as a therapeutic agent for acute and chronic metal poisoning and as a diagnostic tool to assess heavy metal body burden.

4.1 Treatment of Heavy Metal Poisoning DMPS is recognized as a highly effective antidote for intoxications with mercury (inorganic and organic), arsenic, and lead.[6]

-

Mercury: DMPS is considered a first-line treatment for mercury poisoning. It effectively clears mercury from the blood and reduces the burden in tissues, particularly the kidneys.[8][16]

-

Arsenic: DMPS is superior to BAL for treating acute arsenic poisoning due to its higher water solubility, lower toxicity, and high therapeutic index.[1] It effectively chelates arsenic and promotes its urinary excretion.[17]

-

Lead: While DMSA and EDTA are also effective for lead, DMPS is a viable option, particularly in cases of mixed metal exposure.[14][18]

4.2 The DMPS Provocation Test Intravenous or oral administration of DMPS is widely used as a "challenge" or provocation test to estimate the body burden of heavy metals. A baseline urine sample is collected, after which a standardized dose of DMPS is given. Urine is then collected for a specified period (e.g., 2-6 hours for IV, 6-9 hours for oral) and analyzed for heavy metal content.[10] A significant increase in metal excretion post-DMPS suggests an elevated and mobilizable body burden.

Table 3: Metal Excretion Following DMPS Provocation (Illustrative Data)

| Metal | Pre-DMPS (µg/g creatinine) | Post-DMPS (µg/g creatinine) | Fold Increase |

| Mercury (Hg) | < 2 | > 20 | > 10x |

| Lead (Pb) | < 5 | > 25 | > 5x |

| Arsenic (As) | < 15 | > 50 | > 3.3x |

| Copper (Cu) | < 20 | > 100 | > 5x |

| Note: Values are illustrative and clinical interpretation requires correlation with reference ranges and patient history. Data reflects the principle that DMPS mobilizes metals for excretion. |

Safety and Toxicity Profile

The primary advantage of DMPS over dimercaprol is its superior safety profile.

5.1 Comparison with Dimercaprol Dimercaprol is associated with a high incidence of adverse effects (up to 50% of patients), including hypertension, tachycardia, nausea, vomiting, and fever.[16] As previously noted, its most dangerous property is the redistribution of metals to the brain.[3] In contrast, DMPS is generally well-tolerated.[8] It does not redistribute arsenic, lead, or inorganic mercury to the brain.[6][11]

5.2 Adverse Effects of DMPS Adverse reactions to DMPS are relatively rare but can occur.[6]

-

Allergic Reactions: Skin reactions (rashes) are the most common side effect, occurring in 5-10% of patients, and are usually transient.[10] Severe reactions like Stevens-Johnson syndrome have been reported in rare cases.[7][10]

-

Cardiovascular: Rapid intravenous injection of high doses can cause a transient drop in blood pressure and tachycardia.[10][19]

-

Mineral Depletion: As a dithiol, DMPS can bind to and increase the excretion of essential minerals like zinc and copper.[10]

-

Other: Mild neutropenia, elevated liver enzymes, and gastrointestinal discomfort have been occasionally reported.[11]

Table 4: Comparative Toxicity of Dithiol Chelators

| Compound | LD₅₀ (Mice, IV) | Therapeutic Index vs. Arsenite (Mice) | Key Safety Concern | Reference(s) |

| DMPS | ~1050 mg/kg | 14 | Hypersensitivity, hypotension with rapid IV infusion. | [15] |

| Dimercaprol (BAL) | ~40-60 mg/kg | 1 | High systemic toxicity, redistribution of mercury to the brain. | [15] |

| DMSA | ~2480 mg/kg | 42 | Generally very safe, some GI upset. | [15] |

Experimental Protocols

This section provides standardized methodologies for the evaluation of DMPS.

6.1 Protocol: DMPS Provocation Test for Heavy Metal Burden Assessment

Objective: To quantify the mobilizable body burden of toxic heavy metals.

Materials:

-

Sterile, metal-free urine collection containers.

-

DMPS (Dimaval® or compounded equivalent), injectable solution (50 mg/mL) or oral capsules (100 mg).

-

Phlebotomy supplies for optional baseline blood work.

-

Inductively Coupled Plasma Mass Spectrometer (ICP-MS) for urine analysis.

Methodology:

-

Patient Preparation: The patient should be well-hydrated. Instruct the patient to avoid seafood for 3-4 days prior to the test to prevent dietary interference with arsenic levels. Certain medications and mineral supplements should be discontinued (B1498344) as advised by the clinician.

-

Baseline Sample: Collect a pre-provocation (baseline) urine sample.

-

DMPS Administration:

-

Urine Collection:

-

Sample Processing and Analysis: Record the total volume of the collected urine. Send an aliquot of both the baseline and post-provocation samples to a qualified laboratory for analysis by ICP-MS. Results should be expressed in µg of metal per gram of creatinine (B1669602) to correct for urine dilution.[18][20]

-

Interpretation: Compare the post-DMPS excretion levels to the baseline levels and established reference ranges. A significant rise in metal excretion indicates a positive provocation response.

6.2 Protocol: In Vitro Evaluation of Metal Chelation (Ferrozine Assay for Iron)

Objective: To determine the metal-chelating ability of a compound like DMPS using a colorimetric assay. This protocol uses iron as an example.

Materials:

-

DMPS solution of known concentration.

-

Ferrous chloride (FeCl₂) solution (2 mM).

-

Ferrozine (B1204870) solution (5 mM).

-

Acetate (B1210297) buffer (0.1 M, pH 4.9).

-

Spectrophotometer.

Methodology:

-

Reaction Mixture: In a microplate well or cuvette, mix 250 µL of the DMPS sample (at various concentrations) with 1 mL of acetate buffer.

-

Add Metal: Add 25 µL of 2 mM FeCl₂ to the mixture. Mix well.

-

Add Indicator: Add 50 µL of 5 mM ferrozine solution. Ferrozine forms a stable, magenta-colored complex with ferrous iron.

-

Incubation: Incubate the mixture for 10 minutes at room temperature.

-

Measurement: Measure the absorbance of the solution at 562 nm. A control sample (without DMPS) should be run in parallel.

-

Calculation: The chelating activity is calculated as a percentage reduction in the magenta color, using the formula:

-

Chelating Effect (%) = [(Abs_control - Abs_sample) / Abs_control] x 100

-

-

Interpretation: A higher percentage indicates stronger chelating activity, as the DMPS competes with ferrozine to bind the available iron, thus reducing the color of the ferrozine-iron complex.[21]

Signaling Pathways and Visualization

Heavy metals exert their toxicity by interfering with essential cellular functions, often by inducing oxidative stress and inhibiting enzymes. Chelating agents work by removing the inciting metal ion.

7.1 Heavy Metal-Induced Cellular Damage Many toxic heavy metals, such as mercury, lead, and cadmium, are redox-active or bind to sulfhydryl groups in antioxidants like glutathione, disrupting cellular redox homeostasis.[22] This leads to an overproduction of reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[22][23] Excessive ROS damages cellular components through lipid peroxidation of membranes, oxidative modification of proteins, and DNA damage, ultimately leading to mitochondrial dysfunction and cell death.[22][24]

7.2 DMPS Chelation and Detoxification Workflow DMPS intervenes at the source of toxicity. After administration, it circulates and binds to heavy metals in the blood and tissues. The resulting DMPS-metal complex is water-soluble, biologically inert, and readily excreted by the kidneys. This action prevents the metal from interacting with cellular targets and removes it from the body.

7.3 Experimental Workflow Visualization The clinical utility of DMPS, particularly for diagnostic provocation, follows a clear experimental sequence. Visualizing this workflow helps standardize the protocol and ensure procedural accuracy.

Conclusion

DMPS represents a significant advancement in chelation therapy, offering a safer and more versatile alternative to its predecessor, dimercaprol. Its water solubility allows for both oral and intravenous administration, and its hydrophilic nature prevents the dangerous redistribution of heavy metals to the brain. With a well-established efficacy against mercury, arsenic, and lead, and a favorable safety profile, DMPS is an indispensable tool in clinical toxicology for both therapeutic and diagnostic purposes. This guide has provided the core technical information, quantitative data, and experimental protocols necessary for researchers, scientists, and drug development professionals to effectively understand and utilize DMPS in their work. Continued research may further refine its applications and explore its utility against other toxic metals.

References

- 1. researchgate.net [researchgate.net]

- 2. DMSA vs DMPS vs EDTA: Comparing Chelation Therapy Options - Rock Ridge Pharmacy | Your Local Glen Rock Pharmacy [rockridgepharmacy.com]

- 3. nbinno.com [nbinno.com]

- 4. Are we ready to replace dimercaprol (BAL) as an arsenic antidote? | Semantic Scholar [semanticscholar.org]

- 5. Dimercaprol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. benchchem.com [benchchem.com]

- 10. ndhealthfacts.org [ndhealthfacts.org]

- 11. Chelation in Metal Intoxication - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. awaremed.com [awaremed.com]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. DMSA, DMPS, and DMPA--as arsenic antidotes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. wellnesspharmacy.com [wellnesspharmacy.com]

- 17. Amelioration by BAL (2,3-dimercapto-1-propanol) and DMPS (sodium this compound) of arsenite developmental toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. cabidigitallibrary.org [cabidigitallibrary.org]

- 19. austin.org.au [austin.org.au]

- 20. journaljammr.com [journaljammr.com]

- 21. Antioxidant Activity, Metal Chelating Ability and DNA Protective Effect of the Hydroethanolic Extracts of Crocus sativus Stigmas, Tepals and Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Heavy Metal Exposure: Molecular Pathways, Clinical Implications, and Protective Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,3-Dimercapto-1-propanesulfonic acid (DMPS): Discovery, History, and Core Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Dimercapto-1-propanesulfonic acid (DMPS), a chelating agent pivotal in the treatment of heavy metal poisoning. The document details its discovery and historical development, chemical synthesis, and mechanism of action. Furthermore, it presents a compilation of quantitative toxicological and pharmacokinetic data, alongside detailed experimental protocols for its synthesis and evaluation. Visual diagrams of key processes are included to facilitate a deeper understanding of its biochemical interactions and experimental applications.

Introduction

This compound (DMPS), and its sodium salt Unithiol, is a water-soluble dithiol chelating agent.[1][2] Structurally related to dimercaprol (B125519) (British Anti-Lewisite, BAL), DMPS was developed as a more water-soluble and less toxic alternative for the treatment of heavy metal intoxication, particularly from arsenic and mercury.[1][3][4] Its efficacy in forming stable, water-soluble complexes with heavy metals facilitates their renal excretion, thereby reducing the body's toxic burden. This guide serves as a technical resource for professionals engaged in toxicology research and drug development, offering in-depth information on the scientific journey and technical data of DMPS.

Discovery and History

The synthesis of DMPS was first reported in 1956 by Soviet scientist V. E. Petrunkin in Kiev.[1][2] This development marked a significant advancement in chelation therapy, providing a water-soluble alternative to the oily BAL. Shortly after its synthesis, DMPS, under the name Unithiol, became an official drug in the Soviet Union.[3] Its use and study were largely confined to the Soviet Union and China for several decades. It became more widely known in the Western world in the late 1970s and 1980s. Subsequent research focused on its efficacy in treating poisoning from various heavy metals, including polonium-210, and its comparative effectiveness against other chelators like meso-2,3-dimercaptosuccinic acid (DMSA).

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₃H₈O₃S₃ | [2] |

| Molar Mass | 188.27 g·mol⁻¹ | [2] |

| Appearance | White crystalline solid | |

| Solubility | Water-soluble | [1] |

| CAS Number | 74-61-3 | [2] |

| Sodium Salt (Unithiol) CAS Number | 4076-02-2 |

Quantitative Data

Toxicological Data: Lethal Dose (LD50)

| Species | Route of Administration | LD50 | Reference |

| Mouse | Intraperitoneal (i.p.) | 10.84 mmol/kg (DL-DMPS) | |

| Mouse | Intraperitoneal (i.p.) | 6.53 mmol/kg (D-DMPS) | |

| Mouse | Intraperitoneal (i.p.) | 6.53 mmol/kg (L-DMPS) |

Pharmacokinetic Parameters in Humans (Intravenous Administration)

| Parameter | Value | Reference |

| Elimination Half-life (Total DMPS) | ~20 hours | |

| Primary Route of Excretion | Renal | |

| Protein Binding | Extensively bound to plasma proteins (mainly albumin) | |

| Metabolism | Rapidly transformed to disulfide forms |

Experimental Protocols

Synthesis of Sodium 2,3-Dimercapto-1-propanesulfonate (Unithiol)

This protocol is adapted from patented industrial synthesis methods.

Materials:

-

Allyl bromide

-

Sodium sulfite (B76179)

-

Bromine

-

Sodium hydrosulfide (B80085) (NaSH)

-

Lead (II) acetate (B1210297)

-

Hydrogen sulfide (B99878) (H₂S) gas

-

Ethanol (90%)

-

Hydrochloric acid

-

Sodium bicarbonate

Procedure:

-

Step 1: Formation of Sodium Allylsulfonate. Reflux allyl bromide with sodium sulfite in an aqueous solution.

-

Step 2: Bromination. To the resulting sodium allylsulfonate solution, add bromine at room temperature.

-

Step 3: Dithiol Formation. React the brominated intermediate with sodium hydrosulfide.

-

Step 4: Precipitation of the Lead-DMPS Complex. Add a solution of lead (II) acetate to the reaction mixture to precipitate the lead-DMPS complex.

-

Step 5: Liberation of DMPS. Suspend the lead-DMPS complex in methanol and bubble hydrogen sulfide gas through the suspension to precipitate lead sulfide.

-

Step 6: Isolation and Purification. Filter off the lead sulfide. The filtrate contains the sodium salt of DMPS. Purify by recrystallization from 90% ethanol.